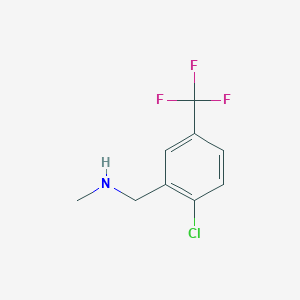

N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10/h2-4,14H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMMFFOAMNWPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Chloro 5 Trifluoromethylbenzyl N Methylamine and Its Analogues

Chemo- and Regioselective Synthesis Routes to N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine Frameworks

The construction of the this compound framework requires precise control over the formation of the benzylamine (B48309) and N-methylamine moieties. Several classical and modern synthetic methods can be employed to achieve this, each with its own advantages in terms of selectivity and substrate scope.

Reductive Amination Strategies for Benzylamine Formation

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a primary route for the synthesis of benzylamines from the corresponding benzaldehydes. In the context of this compound, this strategy would involve the reaction of 2-chloro-5-trifluoromethylbenzaldehyde with methylamine (B109427) in the presence of a suitable reducing agent.

The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can influence the reaction conditions and selectivity. For instance, NaBH(OAc)₃ is often favored for its mildness and tolerance of a wide range of functional groups.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is another effective method for the reduction of the imine intermediate. This approach is often considered a "greener" alternative to the use of stoichiometric hydride reagents. The general reaction scheme for the reductive amination of 2-chloro-5-trifluoromethylbenzaldehyde with methylamine is depicted below:

A schematic representation of the reductive amination of 2-chloro-5-trifluoromethylbenzaldehyde with methylamine to yield this compound.

A schematic representation of the reductive amination of 2-chloro-5-trifluoromethylbenzaldehyde with methylamine to yield this compound.| Starting Material | Reagents | Reducing Agent | Solvent | Temperature | Yield |

| 2-chloro-5-trifluoromethylbenzaldehyde | Methylamine | Sodium borohydride | Methanol | Room Temperature | High |

| 2-chloro-5-trifluoromethylbenzaldehyde | Methylamine | Sodium triacetoxyborohydride | Dichloromethane | Room Temperature | High |

| 2-chloro-5-trifluoromethylbenzaldehyde | Methylamine | H₂, Pd/C | Ethanol | Room Temperature | High |

N-Alkylation Approaches for the N-Methylamine Moiety

An alternative strategy to construct the this compound framework is through the N-alkylation of a pre-formed benzylamine precursor, 2-chloro-5-trifluoromethylbenzylamine. This primary amine can be synthesized via methods such as the Gabriel synthesis or the reduction of the corresponding nitrile or azide.

Once 2-chloro-5-trifluoromethylbenzylamine is obtained, the N-methyl group can be introduced using various methylating agents. Common reagents for N-methylation include methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), and formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction).

The choice of methylating agent and reaction conditions is crucial to control the degree of alkylation and avoid the formation of the corresponding tertiary amine or quaternary ammonium (B1175870) salt. The use of a stoichiometric amount of the methylating agent and careful control of the reaction temperature can favor the formation of the desired secondary amine.

| Starting Material | Methylating Agent | Base | Solvent | Temperature |

| 2-chloro-5-trifluoromethylbenzylamine | Methyl iodide | Potassium carbonate | Acetonitrile | Room Temperature |

| 2-chloro-5-trifluoromethylbenzylamine | Dimethyl sulfate | Sodium hydroxide (B78521) | Dichloromethane | 0 °C to Room Temperature |

| 2-chloro-5-trifluoromethylbenzylamine | Formaldehyde/Formic acid | - | - | Reflux |

Cross-Coupling Reactions in Substituted Benzylamine Synthesis

Modern cross-coupling methodologies, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines and can be adapted for the synthesis of substituted benzylamines. nih.govtcichemicals.com This palladium-catalyzed C-N bond-forming reaction allows for the coupling of an amine with an aryl or benzyl (B1604629) halide or triflate.

In the context of this compound, this could involve the reaction of 2-chloro-5-trifluoromethylbenzyl bromide with methylamine. The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine (B1218219) ligand. A variety of bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, have been developed to facilitate these couplings with high efficiency and broad substrate scope.

This method offers a powerful alternative to traditional methods, particularly for substrates that may be sensitive to the conditions of reductive amination or direct alkylation.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the development of efficient and selective synthetic methods. For the synthesis of this compound and its analogues, both palladium-catalyzed and chiral catalytic approaches are of significant importance.

Palladium-Catalyzed Methods for C-N Bond Formation

As mentioned in the context of cross-coupling reactions, palladium catalysis is central to the Buchwald-Hartwig amination for the formation of C-N bonds. nih.govtcichemicals.com The catalytic cycle typically involves the oxidative addition of the benzyl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired benzylamine and regenerate the Pd(0) catalyst.

The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst, thereby influencing the efficiency of the C-N bond formation. The development of sophisticated phosphine ligands has enabled the coupling of a wide range of amines with various aryl and benzyl halides, including those with challenging electronic and steric properties.

| Aryl/Benzyl Halide | Amine | Palladium Precatalyst | Ligand | Base | Solvent |

| 2-chloro-5-trifluoromethylbenzyl bromide | Methylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |

| 2-chloro-5-trifluoromethylbenzyl chloride | Methylamine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane |

Chiral Catalysis in Asymmetric Synthesis of Related α-Trifluoromethyl Amines

The synthesis of enantiomerically pure α-trifluoromethyl amines is a significant challenge in organic synthesis, with important implications for the development of new pharmaceuticals and agrochemicals. Chiral catalysis offers a powerful approach to control the stereochemistry of these compounds. wikipedia.orgchemrxiv.org

While this compound itself is not chiral, the methodologies developed for the asymmetric synthesis of related α-trifluoromethyl amines can be applied to the synthesis of chiral analogues. One prominent strategy involves the asymmetric reduction of a prochiral imine derived from a trifluoromethyl ketone. This can be achieved using chiral catalysts, such as those based on transition metals like rhodium or iridium complexed with chiral phosphine ligands, or through the use of chiral reducing agents.

Another approach involves the use of chiral Brønsted acids or organocatalysts to catalyze the enantioselective addition of nucleophiles to trifluoromethyl-substituted imines. These methods have shown great promise in achieving high levels of enantioselectivity for a variety of substrates. The development of new chiral catalysts and asymmetric synthetic strategies continues to be an active area of research, providing access to a diverse range of optically active α-trifluoromethyl amines.

Phase-Transfer Catalysis in this compound Transformations

Phase-transfer catalysis (PTC) is a powerful synthetic tool that facilitates reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. beilstein-journals.org This methodology is particularly well-suited for the N-alkylation of amines, a key transformation in the synthesis of this compound. The use of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, allows for the transfer of a reactant from one phase to another, where it can readily react. beilstein-journals.org

In the context of synthesizing this compound, a likely synthetic route would involve the reaction of 2-chloro-5-(trifluoromethyl)benzyl chloride with methylamine. Under PTC conditions, the reaction can be carried out in a biphasic system, for example, an organic solvent and an aqueous solution of methylamine and an inorganic base. The phase-transfer catalyst facilitates the transfer of the methylamine or its corresponding anion into the organic phase, where it can react with the benzyl chloride derivative.

The advantages of employing PTC in this transformation are numerous. It often allows for the use of milder reaction conditions, avoids the need for anhydrous solvents, and can lead to higher yields and purities of the desired product. princeton.edu Furthermore, PTC can enhance reaction rates and selectivity, making it an attractive methodology for industrial-scale synthesis. phasetransfer.com The choice of catalyst, solvent, and base can be optimized to achieve the desired outcome.

Table 1: Representative Conditions for Phase-Transfer Catalyzed Synthesis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Substrates | 2-chloro-5-(trifluoromethyl)benzyl chloride, Methylamine | Primary starting materials for the desired product. |

| Catalyst | Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (BTEAC) | Common and effective phase-transfer catalysts for N-alkylation. |

| Solvent System | Toluene/Water or Dichloromethane/Water | Biphasic system to dissolve the organic substrate and aqueous reactants. |

| Base | Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3) | Inexpensive and effective bases for deprotonating the amine. acsgcipr.org |

| Temperature | Room temperature to 50 °C | Mild conditions to minimize side reactions. |

| Stirring | Vigorous stirring | Essential to maximize the interfacial area between the two phases. princeton.edu |

This table represents a hypothetical set of conditions based on general principles of phase-transfer catalysis for N-alkylation reactions.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The synthesis of this compound can be made more sustainable by incorporating these principles.

One of the key principles of green chemistry is the use of catalysis. yale.edu As discussed in the previous section, phase-transfer catalysis offers a greener alternative to traditional stoichiometric methods by increasing reaction efficiency and reducing waste. acsgcipr.org Another green approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste and simplifying purification processes. For the synthesis of related trifluoromethyl benzylamines, heterogeneous catalytic methods have been described as environmentally benign. researchgate.net

The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The principle of safer solvents and auxiliaries encourages their replacement with more environmentally friendly alternatives. acs.org For the synthesis of this compound, exploring the use of water, ethanol, or supercritical fluids as reaction media could significantly improve the sustainability of the process. In some cases, solvent-free conditions can be achieved, further reducing the environmental impact. acsgcipr.org

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org A synthetic route with high atom economy maximizes the incorporation of all materials used in the process into the final product, thus minimizing waste. The direct N-alkylation of 2-chloro-5-(trifluoromethyl)benzylamine (B95372) with a methylating agent like dimethyl carbonate, which is a green reagent, could be a more atom-economical route compared to methods involving protecting groups or multi-step sequences.

Sustainable synthetic routes also emphasize energy efficiency. acs.org Developing processes that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another technique that can sometimes lead to shorter reaction times and reduced energy usage.

| Catalysis | Employing catalytic methods like phase-transfer catalysis or heterogeneous catalysis. | Increased reaction efficiency, selectivity, and reduced waste. yale.edu |

By consciously applying these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of N 2 Chloro 5 Trifluoromethylbenzyl N Methylamine

Electrophilic Aromatic Substitution Reactions on the Chlorotrifluoromethylphenyl Moiety

The substituents present on the ring have competing directing effects. chemistrytalk.orgorganicchemistrytutor.com

-Cl (Chloro group): This group is deactivating due to its strong inductive electron-withdrawing effect, making the ring less reactive than benzene (B151609). organicchemistrytutor.comyoutube.com However, through resonance, its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. organicchemistrytutor.comnih.gov

-CF₃ (Trifluoromethyl group): This is a powerful deactivating group due to the strong inductive effect of the three fluorine atoms. youtube.com It strongly withdraws electron density from the ring, making electrophilic attack significantly slower and directing incoming electrophiles to the meta position. youtube.comuomustansiriyah.edu.iq

-CH₂N(H)CH₃ (Methylaminomethyl group): This alkylamine group is an activating group. chemistrytalk.org It donates electron density to the ring via induction and hyperconjugation, making the ring more susceptible to electrophilic attack and directing incoming electrophiles to the ortho and para positions.

| Substituent Group | Position on Ring | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -CH₂N(H)CH₃ | C1 | Activating | Ortho, Para (C2, C6, C4) |

| -Cl | C2 | Weakly Deactivating | Ortho, Para (C3, C6) |

| -CF₃ | C5 | Strongly Deactivating | Meta (C4, C6) |

Nucleophilic Reactivity of the Amine Functionality in N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine

The secondary amine group in the molecule is characterized by the lone pair of electrons on the nitrogen atom, making it a potent nucleophile. cymitquimica.commasterorganicchemistry.com This functionality is the primary site for a variety of chemical transformations.

As a typical secondary amine, this compound readily participates in nucleophilic substitution reactions with suitable electrophiles. cymitquimica.com

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) results in the formation of a tertiary amine. This is a standard SN2 reaction where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. acs.orgchemrxiv.org

Acylation: Treatment with acylating agents such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) yields the corresponding N,N-disubstituted amide. byjus.com This reaction is typically rapid and involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. byjus.com

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| Alkylation | Ethyl Bromide (CH₃CH₂Br) | Tertiary Amine |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide |

Secondary amines can react with carbonyl compounds, such as aldehydes and ketones, under acidic conditions to reversibly form iminium ions. nih.govkhanacademy.org The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the cationic iminium species (R₂C=N⁺R'₂). khanacademy.org

This iminium ion intermediate is a powerful electrophile and can be attacked by various nucleophiles. This reactivity is the foundation for several important carbon-carbon bond-forming reactions in organic synthesis. The formation of an iminium ion from this compound would activate it for subsequent reactions, providing a pathway for further molecular elaboration. nih.govlibretexts.org

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high thermal and chemical stability, attributed to the strength of the carbon-fluorine bond. tcichemicals.comnih.gov It is generally resistant to attack by acids, bases, and common oxidizing or reducing agents. nih.gov However, under specific and often harsh reaction conditions, the -CF₃ group can be transformed.

One of the most notable transformations is its hydrolysis to a carboxylic acid group (-COOH). This conversion typically requires a strongly acidic medium, such as fuming sulfuric acid, sometimes in the presence of a catalyst like boric acid. nih.gov The mechanism is believed to involve protonation steps that facilitate the cleavage of C-F bonds and subsequent reaction with water. nih.gov This method provides a synthetic route to carboxylic acids from readily available trifluoromethylated arenes. acs.orgresearchgate.net While generally robust, selective transformations of the C–F bonds within the trifluoromethyl group can be achieved using specialized reagents and catalytic systems, though these are less common in general synthesis. tcichemicals.comresearchgate.net

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

Specific experimental kinetic and thermodynamic data for this compound are not widely published. However, the principles governing its reactivity can be inferred from studies of analogous systems.

Electrophilic Aromatic Substitution: The rate-determining step for this class of reactions is the initial attack of the electrophile on the aromatic ring to form a high-energy carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.comlibretexts.org The activation energy for this step is significantly influenced by the substituents on the ring. The presence of two deactivating groups (-Cl and -CF₃) raises this activation energy, making the reaction kinetically slow. uomustansiriyah.edu.iq Thermodynamically, the reaction is driven by the final step, the deprotonation of the arenium ion, which restores the highly stable aromatic system. masterorganicchemistry.com

Nucleophilic Reactions of the Amine: The kinetics of N-alkylation, being an SN2 reaction, are sensitive to steric hindrance at both the nitrogen atom and the electrophilic carbon center. masterorganicchemistry.com Kinetic studies on the oxidation of substituted benzylamines have shown that the cleavage of an α-C–H bond can be the rate-determining step, as evidenced by a significant kinetic isotope effect. ias.ac.in The rate of N-acylation is generally very fast, with the nucleophilicity of the amine being a key factor.

The thermodynamic favorability of these reactions is generally high, leading to the formation of stable tertiary amines and amides. The formation of iminium ions is a reversible process, and the position of the equilibrium depends on factors such as pH and the ability to remove water from the reaction system. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Elucidating N 2 Chloro 5 Trifluoromethylbenzyl N Methylamine Derivatives and Reaction Pathways

High-Resolution Mass Spectrometry for Isotopic Profiling and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthetic compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula.

For N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine (C₉H₉ClF₃N), HRMS would be used to verify its molecular formula by comparing the experimentally measured monoisotopic mass with the theoretically calculated exact mass. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+2 peak. Isotopic profiling through HRMS would confirm the presence and number of chlorine atoms in the molecule, providing crucial evidence for its structure.

Furthermore, fragmentation patterns observed in tandem MS/MS experiments offer insights into the molecule's connectivity. Expected fragmentation of the parent ion would involve the cleavage of the benzylic C-N bond, leading to the formation of characteristic fragment ions corresponding to the 2-chloro-5-trifluoromethylbenzyl cation and the methylamine (B109427) radical cation, further corroborating the proposed structure.

Table 1: Exemplary High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) | Inferred Formula |

|---|---|---|---|---|

| [M+H]⁺ | 224.0454 | 224.0451 | -1.3 | C₉H₁₀ClF₃N⁺ |

Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural and Conformational Elucidation

Multi-nuclear NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms.

¹H NMR: The proton NMR spectrum would provide information on the number and types of hydrogen atoms. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The benzylic (CH₂) and N-methyl (CH₃) protons would give rise to distinct singlets or multiplets, with their chemical shifts and coupling patterns confirming the structure.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and electronic environment. For instance, the carbon atom of the trifluoromethyl group would appear at a characteristic upfield shift, while the aromatic carbons would resonate in the δ 120-150 ppm range.

¹⁹F NMR: Given the presence of a trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is a crucial technique. sigmaaldrich.com It would show a single resonance for the three equivalent fluorine atoms of the CF₃ group. sigmaaldrich.com The chemical shift of this signal is highly sensitive to the electronic environment on the aromatic ring, providing a unique spectral fingerprint for the compound. sigmaaldrich.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.6 | d | ~8.0 | Ar-H |

| ~7.4 | d | ~8.0 | Ar-H | |

| ~7.3 | s | - | Ar-H | |

| ~3.8 | s | - | CH₂ | |

| ~2.4 | s | - | N-CH₃ | |

| ¹³C | ~140 | s | - | Ar-C (quaternary) |

| ~132 | d | - | Ar-CH | |

| ~128 | d | - | Ar-CH | |

| ~125 (q) | q | ~272 | CF₃ | |

| ~55 | t | - | CH₂ | |

| ~36 | q | - | N-CH₃ |

| ¹⁹F | ~ -62 | s | - | CF₃ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are often complementary.

FT-IR Spectroscopy: The FT-IR spectrum would display characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups. Key expected absorptions include C-H stretching vibrations from the aromatic ring and the alkyl groups, C=C stretching from the aromatic ring, and C-N stretching of the amine. The presence of the C-Cl and C-F bonds would also give rise to characteristic bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-Cl and C-F stretching vibrations would also be observable.

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3050-3100 | Medium | Medium | Aromatic C-H Stretch |

| 2800-3000 | Medium | Medium | Aliphatic C-H Stretch |

| 1600, 1480 | Strong | Strong | Aromatic C=C Stretch |

| 1320 | Strong | Medium | C-N Stretch |

| 1100-1350 | Strong | Strong | C-F Stretch (CF₃) |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Studies

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. If a chiral derivative were synthesized, X-ray crystallography could be used to determine its absolute stereochemistry, which is crucial in pharmaceutical and biological applications.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment of Chiral this compound Derivatives

If a chiral center is introduced into a derivative of this compound, assessing its enantiomeric purity is critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is a powerful technique for separating and quantifying enantiomers.

The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. The relative peak areas in the chromatogram can be used to determine the enantiomeric excess (ee) of the mixture.

Spectroscopic methods, such as NMR using chiral solvating agents or chiral derivatizing agents, can also be employed. These agents form transient diastereomeric complexes with the enantiomers, which can be distinguished by NMR, allowing for the determination of their relative concentrations. beilstein-journals.org

Table 5: Illustrative Chiral HPLC Data for a Chiral Derivative

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-enantiomer | 12.5 | 98.5 |

| (S)-enantiomer | 15.2 | 1.5 |

| Enantiomeric Excess (ee) | | 97.0% |

Computational and Theoretical Chemistry Studies of N 2 Chloro 5 Trifluoromethylbenzyl N Methylamine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. researchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to understand molecular geometry, vibrational frequencies, and electronic properties. nih.gov For instance, DFT calculations using the B3LYP method with a 6-311+G(d,p) basis set have been successfully used to compute the molecular electrostatic potential, quantum descriptors, and vibrational frequencies for analogues such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.comresearchgate.net Such studies provide insights into the electronic behavior and reactivity of the molecule. mdpi.com

No specific research data is available for the conformational analysis of N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine.

In principle, a conformational analysis would involve mapping the potential energy surface by systematically rotating the rotatable bonds, such as the C(aryl)-CH2 and CH2-N bonds. Quantum chemical methods would be used to calculate the energy of each conformation to identify stable conformers and the energy barriers between them. This analysis helps in understanding the molecule's preferred shapes, which influence its physical properties and biological interactions. For similar molecules like N-benzylformamide, potential energy surfaces have been generated using ab initio methods to understand rotational barriers and stable geometries. researchgate.net

No specific FMO data is available for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity and selectivity of chemical reactions. taylorandfrancis.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov For a molecule like this compound, FMO analysis would help identify the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as no specific data exists for the target compound.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | - | Energy of the highest occupied molecular orbital. |

| ELUMO | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | - | Indicates chemical reactivity and stability. |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

No specific molecular dynamics simulation studies have been published for this compound.

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different environments, such as in various solvents or interacting with a biological target. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvation effects, and the nature of intermolecular forces like hydrogen bonding and van der Waals interactions.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

No specific reaction mechanism studies are available for this compound.

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This analysis helps in determining the feasibility of a reaction, identifying the rate-determining step, and understanding the structural changes that occur during the reaction.

Quantitative Structure-Reactivity/Binding Relationship (QSRR/QSBR) Modeling of this compound Analogues

No QSRR or QSBR models have been developed for analogues of this compound.

Quantitative Structure-Reactivity/Binding Relationship (QSRR/QSBR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their reactivity or binding affinity. These models are built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of known molecules and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity. Such models are valuable for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with enhanced activity.

Role of N 2 Chloro 5 Trifluoromethylbenzyl N Methylamine As a Building Block in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. While specific examples for N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine are not readily found in extensive literature, compounds with similar benzylamine (B48309) scaffolds are known to be valuable precursors. For instance, the related compound N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine is utilized as a building block in the preparation of more complex molecules, hinting at the potential of the target compound in similar transformations.

The secondary amine functionality in this compound provides a nucleophilic center that can participate in cyclization reactions to form a variety of heterocyclic rings. Depending on the reaction partners, it could be envisioned as a precursor for the synthesis of heterocycles such as:

Pyrimidines: By reacting with 1,3-dicarbonyl compounds or their equivalents.

Imidazoles: Through condensation with α-dicarbonyl compounds followed by cyclization.

Triazoles: Via multi-step sequences involving the introduction of additional nitrogen atoms.

The substituted benzyl (B1604629) group would be incorporated as a significant side chain, influencing the physicochemical properties of the resulting heterocyclic compounds.

Ligand Design and Synthesis Utilizing the this compound Scaffold

The development of novel ligands is crucial for advancements in catalysis and materials science. The this compound scaffold possesses key features that make it an attractive candidate for ligand design. The nitrogen atom of the methylamine (B109427) group can act as a coordination site for metal ions. Furthermore, the aromatic ring can be functionalized to introduce additional donor atoms, leading to polydentate ligands.

Although specific research on ligands derived from this exact molecule is not widely published, the general principles of ligand synthesis suggest that the this compound moiety could be incorporated into various ligand frameworks, such as:

Pincer Ligands: Where the benzylamine core is flanked by two donor arms.

Bidentate Ligands: Utilizing the nitrogen atom and another donor group introduced elsewhere on the molecule.

The electronic properties of the substituted benzene (B151609) ring would play a critical role in modulating the coordination properties of the resulting ligands.

Application in Total Synthesis of Complex Molecular Architectures

The total synthesis of natural products and other complex molecules often relies on the strategic use of highly functionalized building blocks. While there are no prominent examples in the literature detailing the use of this compound as a key intermediate in a completed total synthesis, its structure suggests potential applications.

In a hypothetical total synthesis, this compound could be employed to introduce the 2-chloro-5-trifluoromethylbenzyl moiety into a larger molecular framework. The secondary amine allows for covalent attachment to other fragments through reactions such as amidation or reductive amination. The unique substitution pattern on the aromatic ring could be crucial for achieving the desired biological activity or for directing subsequent chemical transformations.

Polymer Chemistry Applications of this compound Derivatives

Derivatives of this compound could potentially find applications in polymer chemistry. The introduction of a polymerizable group, such as a vinyl or acrylic moiety, onto the molecule would allow it to be incorporated into polymer chains.

For example, a derivative could be synthesized to act as a monomer in polymerization reactions, leading to polymers with unique properties conferred by the fluorinated and chlorinated aromatic group. These properties might include:

Enhanced thermal stability

Chemical resistance

Specific optical or electronic properties

However, it is important to note that currently, there is a lack of specific research articles or patents that describe the use of this compound derivatives in polymer chemistry.

Derivatives and Analogues of N 2 Chloro 5 Trifluoromethylbenzyl N Methylamine: Synthesis and Distinctive Reactivity Profiles

Synthesis of Ring-Substituted Benzyl (B1604629) and Amine Derivatives

The synthesis of N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine and its analogues can be achieved through several established synthetic routes, with reductive amination being a prominent and versatile method. This approach typically involves the reaction of a substituted benzaldehyde with a primary or secondary amine in the presence of a reducing agent. organic-chemistry.orgnih.gov

For the synthesis of the parent compound, 2-chloro-5-(trifluoromethyl)benzaldehyde (B1662069) would be reacted with N-methylamine. A suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium borohydride (B1222165), facilitates the reduction of the intermediate iminium ion to the final secondary amine. organic-chemistry.orgnih.gov This method is highly adaptable for creating a diverse library of analogues by varying either the benzaldehyde or the amine component.

Ring-Substituted Benzyl Derivatives: To synthesize analogues with different substituents on the aromatic ring, the corresponding substituted benzaldehydes are used as starting materials. For instance, introducing a nitro group would involve starting with a nitro-substituted 2-chlorobenzaldehyde, while creating analogues with additional halogen or alkyl groups would require the respective multi-substituted benzaldehydes. The synthesis of various substituted pyrazinecarboxylic acid amides has been demonstrated via the aminolysis of acid chlorides with substituted benzylamines, showcasing a viable route for amide derivatives. nih.gov

Amine Derivatives: Modifications to the amine portion of the molecule are achieved by substituting N-methylamine with other primary or secondary amines during the reductive amination process. For example, reacting 2-chloro-5-(trifluoromethyl)benzaldehyde with ethylamine, isopropylamine, or benzylamine (B48309) would yield the corresponding N-ethyl, N-isopropyl, or N-benzyl analogues. The synthesis of primary benzylamines can also be accomplished through the N-alkylation of benzyl alcohols using nickel catalysts and ammonia sources. acs.org Another route involves the reaction of a benzyl chloride, such as 2-chlorobenzylchloride, with an amine. google.com

A general scheme for the synthesis via reductive amination is presented below:

Ar-CHO + R1R2NH + [Reducing Agent] → Ar-CH₂-NR1R2

Where Ar represents the 2-chloro-5-trifluoromethylphenyl group (or a variation thereof), and R1 and R2 represent hydrogen or organic substituents.

Interactive Data Table: Synthesis of this compound Analogues

| Starting Benzaldehyde | Starting Amine | Product |

| 2-chloro-5-(trifluoromethyl)benzaldehyde | Methylamine (B109427) | This compound |

| 2-chloro-5-(trifluoromethyl)benzaldehyde | Ethylamine | N-(2-chloro-5-trifluoromethylbenzyl)-N-ethylamine |

| 2-chloro-5-(trifluoromethyl)benzaldehyde | Isopropylamine | N-(2-chloro-5-trifluoromethylbenzyl)-N-isopropylamine |

| 2-chloro-4-nitro-5-(trifluoromethyl)benzaldehyde | Methylamine | N-(2-chloro-4-nitro-5-trifluoromethylbenzyl)-N-methylamine |

| 2,4-dichloro-5-(trifluoromethyl)benzaldehyde | Methylamine | N-(2,4-dichloro-5-trifluoromethylbenzyl)-N-methylamine |

Modifications of the Amine Functionality and their Impact on Reactivity

Altering the amine functionality in this compound analogues significantly influences their chemical reactivity. These modifications can range from varying the alkyl substituents on the nitrogen atom to converting the amine into other nitrogen-containing functional groups like amides or sulfonamides.

Steric and Electronic Effects of N-Alkyl Groups: The size and nature of the alkyl group(s) on the nitrogen atom introduce both steric and electronic effects.

Steric Hindrance: Increasing the bulk of the N-alkyl substituents (e.g., replacing methyl with isopropyl or tert-butyl) can sterically hinder the nitrogen's lone pair of electrons. This can decrease the rate of reactions where the amine acts as a nucleophile.

Basicity: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity. A more basic amine is generally a more reactive nucleophile. However, this effect can be counteracted by steric hindrance.

Oxidation Reactions: Primary and secondary benzylamines are susceptible to oxidation. The reaction of N-(arylsulfonyl)benzylamines with an oxidant like potassium persulfate (K₂S₂O₈) can yield the corresponding N-arylsulfonylimines. nih.gov The oxidation of substituted benzylamines by reagents such as cetyltrimethylammonium permanganate (CTAP) has been shown to produce the corresponding aldimines, with the reaction mechanism involving the cleavage of an α-C–H bond in the rate-determining step. ias.ac.in The presence of bulky substituents on the nitrogen may influence the rate of these oxidation reactions. Studies on oxoammonium-catalyzed oxidation have shown that both steric and electronic factors of the amine substrate are crucial for reactivity. chemrxiv.org

Acylation and Sulfonylation: The amine group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides and with sulfonyl chlorides to form sulfonamides. The nucleophilicity of the amine, governed by the electronic effects of its substituents, will affect the rate of these reactions. For example, converting the N-methylamine to a less nucleophilic N-phenylamine would likely decrease the acylation rate.

Interactive Data Table: Impact of Amine Modification on Reactivity

| Amine Functionality | Expected Basicity | Expected Nucleophilicity | Reactivity in Oxidation | Reactivity in Acylation |

| Primary (-NH₂) | Moderate | Moderate | Can be oxidized to imine | Forms secondary amide |

| Secondary (-NHCH₃) | Higher than primary | Higher than primary | Can be oxidized | Forms tertiary amide |

| Secondary (-NH-isopropyl) | Higher than primary | Lower due to sterics | Potentially slower oxidation | Slower acylation |

| Tertiary (-N(CH₃)₂) | High (in gas phase) | Lower due to sterics | Resistant to some oxidations | Generally unreactive |

| Amide (-NHC(O)R) | Very low | Very low | Generally resistant | Unreactive |

Systematic Structure-Reactivity Relationship Studies across this compound Analogues

The reactivity of this compound analogues is profoundly influenced by the electronic properties of the substituents on the aromatic ring. The parent compound contains two strong electron-withdrawing groups (EWGs): a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position.

Electronic Effects of Ring Substituents:

Inductive and Resonance Effects: Substituents exert their influence through inductive effects (through σ-bonds) and resonance effects (through π-systems). libretexts.org The chloro and trifluoromethyl groups are both strongly electron-withdrawing primarily through the inductive effect (-I effect). The trifluoromethyl group, in particular, is one of the strongest EWGs. nih.gov The amino group itself is inductively electron-withdrawing but can be electron-donating through resonance if directly attached to the ring (as in aniline). quora.com

Reactivity of the Benzyl Group: The presence of these EWGs deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, they increase the acidity of the benzylic protons (the -CH₂- group), making them more susceptible to deprotonation by a base. This can facilitate reactions that proceed via a carbanion intermediate at the benzylic position.

Reactivity of the Amine Group: The electron-withdrawing nature of the substituted benzyl group decreases the electron density on the nitrogen atom, thereby reducing the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine.

Studies on the oxidation of para-substituted benzylamines have shown a positive correlation between the reaction rate and the electron-withdrawing power of the substituent, suggesting the development of a negative charge at the benzylic carbon in the transition state. researchgate.net Conversely, kinetic studies of the addition of substituted benzylamines to β-nitrostyrene indicate that the reaction is subject to steric hindrance from ortho-substituents. cdnsciencepub.com The oxidation of benzylamines by N-bromoacetamide also shows a substantial primary kinetic isotope effect, confirming the cleavage of the α-C-H bond in the rate-determining step. researchgate.net

The introduction of electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), onto the ring would have the opposite effect. They would increase the electron density of the ring, making it more susceptible to electrophilic attack, and increase the basicity of the amine group, enhancing its nucleophilicity.

Interactive Data Table: Predicted Effects of Ring Substituents on Reactivity

| Ring Substituent (Position) | Electronic Effect | Effect on Ring (Electrophilic Sub.) | Effect on Benzylic C-H Acidity | Effect on Amine Basicity |

| -Cl (2), -CF₃ (5) | Strongly Withdrawing (-I) | Strongly Deactivating | Increased | Decreased |

| -NO₂ (e.g., 4) | Strongly Withdrawing (-I, -M) | Very Strongly Deactivating | Strongly Increased | Strongly Decreased |

| -OCH₃ (e.g., 4) | Donating (+M > -I) | Activating | Decreased | Increased |

| -CH₃ (e.g., 4) | Donating (+I) | Activating | Decreased | Increased |

Stereochemical Implications in Analogous Chiral Compounds

While this compound is an achiral molecule, chirality can be introduced into its analogues, leading to stereoisomers with potentially different chemical properties and reactivities. Chirality is a critical aspect in the synthesis of many biologically active molecules. google.com

Introduction of Chirality: A stereocenter can be created in several ways:

At the Benzylic Carbon: Introducing a substituent other than hydrogen at the benzylic carbon (the α-carbon) creates a chiral center. This can be achieved through asymmetric synthesis, for instance, via the asymmetric hydroarylation of N-acyl enamines catalyzed by a chiral nickel complex. researchgate.netsemanticscholar.org

On the Amine Substituent: Using a chiral amine in the initial synthesis, such as (R)- or (S)-α-methylbenzylamine, would result in a chiral product.

Asymmetric Reduction: The asymmetric hydrogenation of prochiral imines is a direct and efficient method for preparing α-chiral amines. nih.gov This involves using a chiral catalyst to selectively produce one enantiomer over the other during the reduction step. Copper-catalyzed enantioselective aza-Friedel–Crafts reactions also provide a route to chiral benzylamines. nih.gov

Stereospecific and Stereoselective Reactions: Once a chiral analogue is formed, its stereocenter can influence the outcome of subsequent reactions. Chiral amines can react stereoselectively with racemic reagents, leading to diastereomerically enriched products. tandfonline.com For example, the reaction of a chiral amine with a racemic electrophile may proceed at different rates for each enantiomer of the electrophile (kinetic resolution), or the two diastereomeric products may be formed in unequal amounts.

The stereospecific isomerization of chiral allylic amines has been used to synthesize γ-trifluoromethylated aliphatic amines with two non-contiguous stereogenic centers, demonstrating the transfer of chirality through a chemical transformation. acs.org Chiral primary amine catalysis has also been shown to exhibit unique stereoselectivity in reactions like the Mannich reaction. researchgate.net

The distinct three-dimensional arrangement of atoms in enantiomers can lead to different transition state energies when they interact with other chiral molecules, including chiral catalysts or reagents. This difference is the basis for enantioselective synthesis and the differential reactivity of stereoisomers.

Future Research Directions and Emerging Methodologies for N 2 Chloro 5 Trifluoromethylbenzyl N Methylamine

Integration with Flow Chemistry and Automated Synthesis Platforms

Traditional batch synthesis methods for compounds like N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine often involve challenges related to reaction control, scalability, and safety. The integration of continuous flow chemistry and automated synthesis platforms presents a promising alternative to address these limitations.

Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. This precise control can lead to higher yields, improved selectivity, and enhanced safety, particularly for exothermic reactions or when handling hazardous reagents. For the synthesis of this compound, which likely involves the reaction of 2-chloro-5-(trifluoromethyl)benzyl chloride with methylamine (B109427), a flow process could significantly mitigate the risks associated with handling volatile and corrosive materials.

Automated synthesis platforms, which combine robotics with flow chemistry systems, can further accelerate the optimization of reaction conditions. These platforms can systematically vary multiple reaction parameters, enabling the rapid identification of optimal synthesis protocols with minimal human intervention. The data generated from these automated experiments can be used to create robust and scalable manufacturing processes.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for a Representative N-Alkylation Reaction

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to hours |

| Temperature Control | Prone to hotspots and fluctuations | Precise and uniform |

| Scalability | Complex and often requires re-optimization | Linear and predictable |

| Safety | Higher risk with hazardous reagents | Enhanced containment and smaller reaction volumes |

| Product Purity | May require extensive purification | Often higher due to better control |

Exploration of Novel Catalytic Systems for Transformations Involving this compound

The development of novel catalytic systems is crucial for discovering new transformations and improving the efficiency of existing ones. For this compound, research into advanced catalytic methods could unlock new synthetic routes and functionalization strategies.

One area of interest is the use of photocatalysis . Visible-light-mediated photocatalysis has emerged as a powerful tool for a variety of organic transformations, including C-N bond formation. Future research could explore the use of photocatalysts for the direct N-methylation of the precursor 2-chloro-5-(trifluoromethyl)benzylamine (B95372) using more sustainable C1 sources, potentially offering a greener alternative to traditional alkylating agents.

Another promising avenue is the application of metal-organic frameworks (MOFs) as catalysts. The tunable porosity and active metal sites of MOFs make them highly versatile catalysts for a range of reactions. MOFs could be designed to catalyze the N-alkylation reaction with high selectivity and efficiency. Furthermore, the heterogeneous nature of MOF catalysts simplifies their separation from the reaction mixture, facilitating product purification and catalyst recycling.

Table 2: Emerging Catalytic Systems for N-Alkylation Reactions

| Catalytic System | Potential Advantages | Representative Catalyst Type |

| Photocatalysis | Mild reaction conditions, use of light as a reagent | Organic dyes, semiconductor nanoparticles |

| Metal-Organic Frameworks | High surface area, tunable active sites, recyclability | Zirconium-based MOFs, Copper-based MOFs |

| Organocatalysis | Metal-free, often lower toxicity | Chiral amines, phosphoric acids |

| Nanocatalysis | High activity and selectivity, large surface-to-volume ratio | Palladium nanoparticles, Gold nanoparticles |

Advanced Materials Science Applications Based on this compound Scaffolds

The unique combination of a chloro-substituent and a trifluoromethyl group on the aromatic ring of this compound makes it an interesting building block for advanced materials. The trifluoromethyl group can enhance thermal stability, chemical resistance, and hydrophobicity, while the chloro- and amine functionalities provide sites for polymerization or modification.

Future research could focus on incorporating this scaffold into high-performance polymers , such as polyimides or polyamides. Fluorinated diamine monomers are known to improve the optical transparency and reduce the dielectric constant of polyimides, making them suitable for applications in flexible electronics and aerospace components. nih.gov By modifying this compound to create a diamine monomer, novel polymers with tailored properties could be synthesized. nih.govresearchgate.net

Furthermore, the scaffold could be used to develop functional coatings with specific surface properties, such as oleophobicity and hydrophobicity. The presence of the trifluoromethyl group is key to achieving low surface energy, which is desirable for creating self-cleaning and anti-fouling surfaces. Research in this area could involve grafting polymers derived from this amine onto various substrates.

Machine Learning and Artificial Intelligence Guided Synthesis and Reactivity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling predictive modeling and automated discovery. For this compound, these computational tools can be applied in several ways.

Reaction Optimization: ML algorithms can be trained on experimental data to build models that predict reaction outcomes, such as yield and selectivity, based on a set of reaction parameters. researchgate.net These models can then be used to identify the optimal conditions for the synthesis of the target compound with a minimal number of experiments, saving time and resources. nih.govresearchgate.net

Reactivity Prediction: AI models can also be developed to predict the reactivity of this compound in various chemical transformations. This could guide the design of new derivatives with desired properties and accelerate the discovery of new applications for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.